molecular formula C13H15ClN2 B13649795 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride

Cat. No.: B13649795
M. Wt: 234.72 g/mol
InChI Key: GUDYJPYGPPTAHJ-UHFFFAOYSA-N
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Description

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydropyridine ring fused to an indole moiety, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride typically involves the reaction of 1H-indole with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tetrahydropyridine ring.

    Substitution: Substitution reactions can occur at different positions on the indole or tetrahydropyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or tetrahydropyridine rings.

Scientific Research Applications

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole hydrochloride is unique due to its indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

6-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;/h1-3,5,8-9,14-15H,4,6-7H2;1H

InChI Key

GUDYJPYGPPTAHJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC3=C(C=C2)C=CN3.Cl

Origin of Product

United States

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